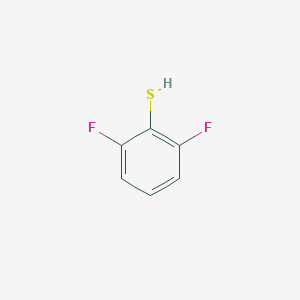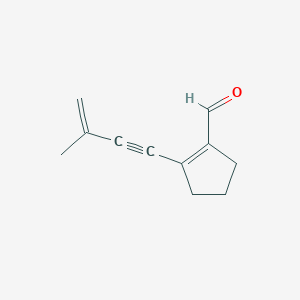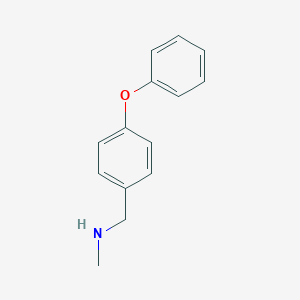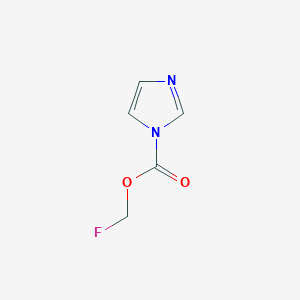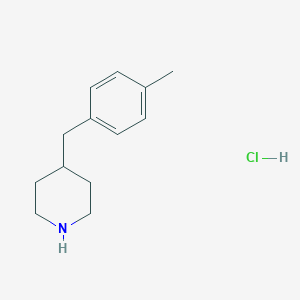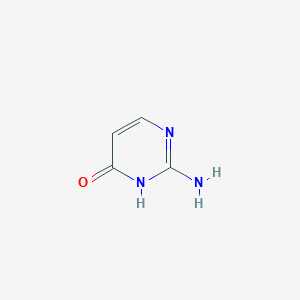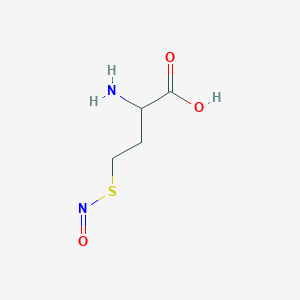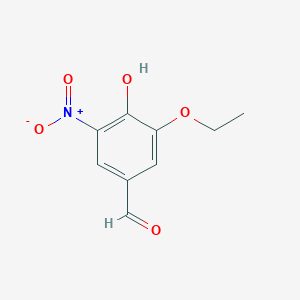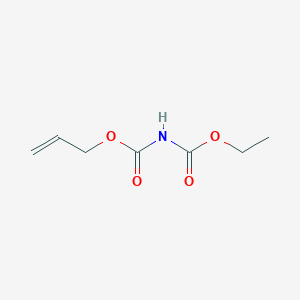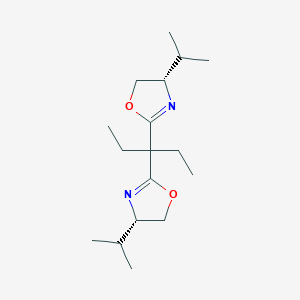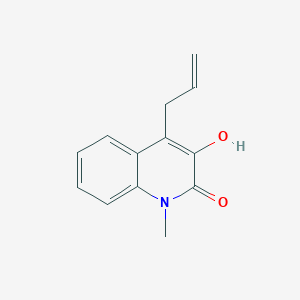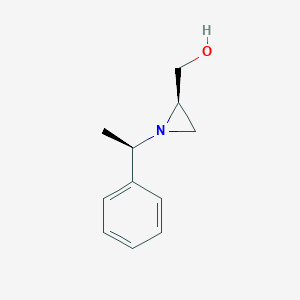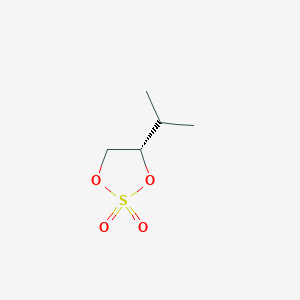
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide, commonly known as paraquat, is a highly toxic herbicide widely used in agriculture to control weeds. It was first introduced in the 1960s and has since been banned in many countries due to its harmful effects on human health and the environment. Despite its toxicity, paraquat continues to be used in many parts of the world.
Mécanisme D'action
Paraquat acts as a redox cycling agent, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. It can also deplete cellular antioxidants such as glutathione, leading to further oxidative stress.
Effets Biochimiques Et Physiologiques
Paraquat exposure can cause a range of biochemical and physiological effects, including lung damage, kidney damage, liver damage, and neurological damage. It can also lead to oxidative stress, inflammation, and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using paraquat in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cells and tissues. However, the use of paraquat is limited by its toxicity, which can make it difficult to work with. Careful handling and disposal procedures are required to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for research on paraquat. One area of interest is the development of new treatments for paraquat poisoning. Another area of interest is the development of new methods for studying oxidative stress and its role in disease. Additionally, research is needed to better understand the environmental and health effects of paraquat exposure, especially in regions where it is still widely used.
Méthodes De Synthèse
Paraquat can be synthesized through a two-step process. The first step involves the reaction of methyl vinyl ketone with methylamine to form N-methyl-N-(prop-2-en-1-yl)formamidine. The second step involves the reaction of N-methyl-N-(prop-2-en-1-yl)formamidine with sulfur dioxide to form paraquat.
Applications De Recherche Scientifique
Paraquat is widely used in scientific research as a tool to induce oxidative stress in cells and tissues. It is used to study the mechanisms of oxidative stress and its role in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
Numéro CAS |
168141-49-9 |
|---|---|
Nom du produit |
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
Formule moléculaire |
C5H10O4S |
Poids moléculaire |
166.2 g/mol |
Nom IUPAC |
(4S)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3/t5-/m1/s1 |
Clé InChI |
OAMCJAGOJYKLRZ-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)[C@H]1COS(=O)(=O)O1 |
SMILES |
CC(C)C1COS(=O)(=O)O1 |
SMILES canonique |
CC(C)C1COS(=O)(=O)O1 |
Synonymes |
1,3,2-Dioxathiolane,4-(1-methylethyl)-,2,2-dioxide,(4S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



